Lithium(1+) ion 2-(4-aminopyrimidin-2-yl)acetate
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Overview
Description
Preparation Methods
The synthesis of Lithium(1+) ion 2-(4-aminopyrimidin-2-yl)acetate typically involves the reaction of 2-(4-aminopyrimidin-2-yl)acetic acid with lithium hydroxide or lithium carbonate under controlled conditions . The reaction is carried out in an aqueous medium, and the product is isolated by filtration and drying. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity .
Chemical Reactions Analysis
Lithium(1+) ion 2-(4-aminopyrimidin-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents such as water, ethanol, or dimethyl sulfoxide. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Lithium(1+) ion 2-(4-aminopyrimidin-2-yl)acetate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Lithium(1+) ion 2-(4-aminopyrimidin-2-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to antitumor effects . The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .
Comparison with Similar Compounds
Lithium(1+) ion 2-(4-aminopyrimidin-2-yl)acetate can be compared with other similar compounds, such as:
2-aminopyrimidine derivatives: These compounds share a similar pyrimidine ring structure and exhibit various biological activities, including antimicrobial and antitumor properties.
Indole derivatives: Indole derivatives also possess diverse biological activities and are used in the development of new therapeutic agents.
The uniqueness of this compound lies in its specific combination of a lithium ion with the 2-(4-aminopyrimidin-2-yl)acetate moiety, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
lithium;2-(4-aminopyrimidin-2-yl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2.Li/c7-4-1-2-8-5(9-4)3-6(10)11;/h1-2H,3H2,(H,10,11)(H2,7,8,9);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFIPSIWUQOHISX-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CN=C(N=C1N)CC(=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6LiN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1909347-95-0 |
Source
|
Record name | lithium 2-(4-aminopyrimidin-2-yl)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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